N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide
Description
The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide features a cyclopenta[b]thiophene scaffold, a sulfur-containing heterocycle known for its role in medicinal chemistry due to its electronic properties and ability to mimic aromatic amino acids in biological targets . This scaffold is frequently modified with substituents like cyano groups and sulfonamide moieties to enhance bioactivity, particularly in anticancer and enzyme inhibition applications . The morpholinosulfonyl group in this compound likely improves solubility and binding affinity to ATP pockets in kinases, a mechanism observed in tyrosine kinase inhibitors like gefitinib .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c20-12-16-15-2-1-3-17(15)27-19(16)21-18(23)13-4-6-14(7-5-13)28(24,25)22-8-10-26-11-9-22/h4-7H,1-3,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDJBSHKRBIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a compound with potential pharmacological applications, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 339.45 g/mol
- CAS Number : 924099-53-6
The compound is believed to exert its biological effects primarily through modulation of survivin, an inhibitor of apoptosis protein (IAP) that plays a crucial role in cancer cell survival. Recent studies have indicated that derivatives of similar structures can induce apoptosis in cancer cells by downregulating survivin expression and promoting cell cycle arrest.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various human cancer cell lines to assess the efficacy of this compound. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate (PC-3) | 30 | Induction of apoptosis |
| Breast (MDA-MB-231) | 25 | Cell cycle arrest (G2/M phase) |
| Liver (HepG2) | 35 | Downregulation of survivin |
Apoptosis Induction
In vitro studies utilizing Annexin V-FITC assays have demonstrated that treatment with the compound significantly increases early and late apoptotic cells, indicating its potential as an anti-cancer agent. Western blot analyses further support these findings by showing reduced levels of survivin and other IAP family proteins in treated cells.
Case Studies
- Study on Prostate Cancer Cells :
- A study evaluated the effects of the compound on PC-3 cells, revealing an IC50 value of 30 µM. The mechanism involved significant apoptosis induction and cell cycle arrest at the G2/M phase.
- Breast Cancer Analysis :
- In MDA-MB-231 cells, treatment led to a notable increase in pre-G1 apoptotic cells and a decrease in S phase cells, suggesting effective cell cycle modulation.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared to other compounds within the same class. For instance, related compounds such as 3-cyanopyridine derivatives have shown varying degrees of cytotoxicity against similar cancer cell lines.
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(3-cyano-5,6-dihydro...) | 30 | Survivin |
| 5c (related compound) | 25 | Survivin |
| 5e (related compound) | 20 | Survivin |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Observations:
Substituent Impact on Activity: The sodium sulfamoyl derivative (IC₅₀ = 30.8 nM) demonstrates high antiproliferative activity against MCF7 cells, attributed to its sulfamoyl group enhancing ATP-binding site inhibition in tyrosine kinases . The fluorobenzamide analog lacks sulfonamide groups, likely reducing kinase affinity compared to sulfonamide-containing derivatives . The morpholinosulfonyl group in the target compound may offer superior solubility and metabolic stability over diethylsulfamoyl () due to morpholine’s polar nature .
Synthesis Pathways: Most analogs are synthesized via nucleophilic substitution or acylation of 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene with acyl/sulfonyl chlorides (e.g., benzoyl chloride, sulfonyl chlorides) . The target compound likely follows a similar route using 4-(morpholinosulfonyl)benzoyl chloride.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups: The cyano group at position 3 stabilizes the thiophene ring via conjugation, enhancing interaction with hydrophobic kinase pockets . Sulfonamide groups (e.g., morpholinosulfonyl, diethylsulfamoyl) improve binding through hydrogen bonding and charge transfer interactions .
Substituent Bulk and Flexibility: Bulky groups like cyclopentyl-phenyl () reduce activity due to steric hindrance, whereas smaller substituents (e.g., morpholino) balance bulk and flexibility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The morpholinosulfonyl group in the target compound reduces LogP compared to lipophilic analogs (e.g., 3-methylbutoxy derivative), suggesting better aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
